molecular formula C26H29N7O2 B2398566 2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1251695-32-5

2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2398566
CAS RN: 1251695-32-5
M. Wt: 471.565
InChI Key: YWADFZQDBXMWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C26H29N7O2 and its molecular weight is 471.565. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Activity

The compound has been investigated for its potential as an anti-tumor agent. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among the derivatives, compound 22i demonstrated excellent anti-tumor activity with the following IC50 values:

c-Met Kinase Inhibition

In addition to its anti-tumor effects, compound 22i exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). This suggests its potential as a c-Met kinase inhibitor, which could be relevant in cancer therapy .

One-Pot Synthesis of 1,2,4-Triazolo[4,3-a]pyridines

The compound’s structure includes a [1,2,4]triazolo[4,3-a]pyrazine moiety. Interestingly, a one-pot approach has been developed for the synthesis of substituted 1,2,4-triazolo[4,3-a]pyridines based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. This transition-metal-free procedure is efficient and environmentally advantageous .

Triazolodiazine Family

The compound’s triazolo[4,3-a]pyrazine scaffold belongs to the broader triazolodiazine family. Other related structures include 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, 1,2,3-triazolo[4,5-d]pyridazine, 1,2,3-triazolo[1,5-a]pyrazine, and 1,2,3-triazolo[1,5-b]pyridazine. These compounds have diverse applications and are of interest in medicinal chemistry .

properties

IUPAC Name

2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-19(2)20-8-10-21(11-9-20)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWADFZQDBXMWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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